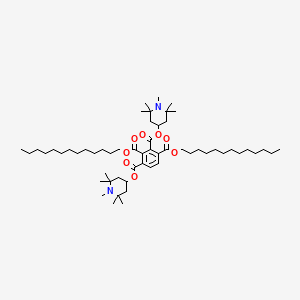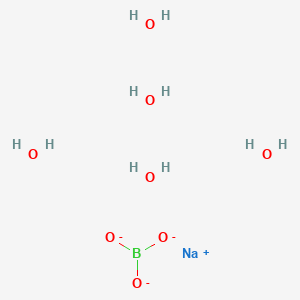
Sodium;borate;pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium borate pentahydrate, also known as sodium tetraborate pentahydrate, is a hydrated sodium salt of boric acid. It is commonly referred to as borax pentahydrate. This compound has the chemical formula Na₂B₄O₇·5H₂O and is known for its white, crystalline appearance. Sodium borate pentahydrate is widely used in various industrial and household applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium borate pentahydrate can be synthesized through the reaction of boric acid (H₃BO₃) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reaction typically involves heating the mixture to facilitate the formation of sodium borate, which is then crystallized to obtain the pentahydrate form.
Industrial Production Methods: Industrially, sodium borate pentahydrate is produced by mining boron-containing minerals such as kernite and tincal. The extracted minerals are dissolved in water, and the solution is then concentrated and cooled to crystallize sodium borate pentahydrate. This method is efficient and widely used in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium borate pentahydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form boric acid and corresponding sodium salts.
Hydrolysis: In aqueous solutions, it hydrolyzes to form boric acid and sodium hydroxide.
Dehydration: Upon heating, it loses water molecules to form anhydrous sodium borate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to convert sodium borate pentahydrate to boric acid.
Heat: Elevated temperatures are used to dehydrate the compound.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when sodium borate pentahydrate reacts with acids.
Anhydrous Sodium Borate (Na₂B₄O₇): Formed upon heating.
Aplicaciones Científicas De Investigación
Sodium borate pentahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium borate pentahydrate involves its ability to form borate ions in aqueous solutions. These ions can interact with various biological molecules, leading to their stabilization or inhibition. For example, borate ions can inhibit the growth of fungi by interfering with their cell wall synthesis. Additionally, borate ions can form complexes with diols and polyols, which are important in various biochemical pathways .
Comparación Con Compuestos Similares
Sodium borate pentahydrate can be compared with other borate compounds such as:
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Borate (Na₂B₄O₇): Lacks water molecules and is used where a dry form of borate is required.
Sodium Metaborate (NaBO₂): Contains a different borate anion and is used in different industrial processes.
The uniqueness of sodium borate pentahydrate lies in its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
BH10NaO8-2 |
|---|---|
Peso molecular |
171.88 g/mol |
Nombre IUPAC |
sodium;borate;pentahydrate |
InChI |
InChI=1S/BO3.Na.5H2O/c2-1(3)4;;;;;;/h;;5*1H2/q-3;+1;;;;; |
Clave InChI |
LRZRKWJZPYGDKX-UHFFFAOYSA-N |
SMILES canónico |
B([O-])([O-])[O-].O.O.O.O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





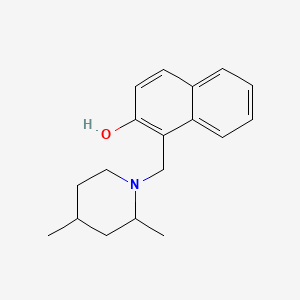
![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
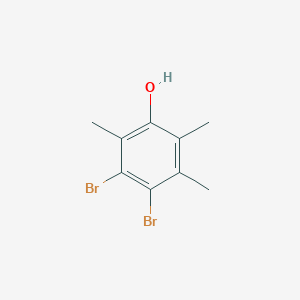

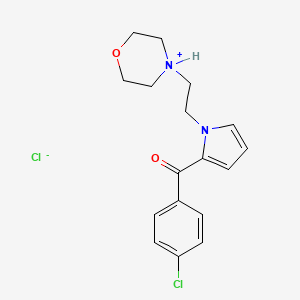
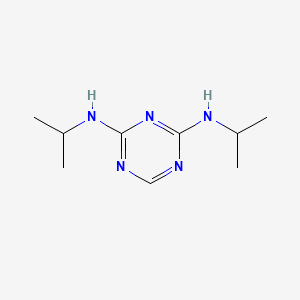

![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
